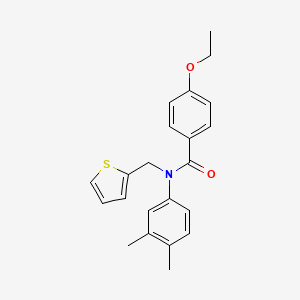![molecular formula C24H24N2O2S B11331812 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-4-(propan-2-yloxy)benzamide](/img/structure/B11331812.png)
N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that features a unique combination of indole, thiophene, and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multi-step organic reactions The process begins with the preparation of the indole and thiophene intermediates, followed by their coupling through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its combination of indole, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H24N2O2S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C24H24N2O2S/c1-16(2)28-18-12-10-17(11-13-18)24(27)26(3)23(22-9-6-14-29-22)20-15-25-21-8-5-4-7-19(20)21/h4-16,23,25H,1-3H3 |
InChI Key |
FOCWKINRUIGSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-9-methoxy-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11331731.png)
![3-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11331735.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11331738.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11331740.png)
![1-({1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11331745.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11331750.png)
![N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11331765.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B11331768.png)
![(2-Fluorophenyl){4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11331772.png)
![8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11331776.png)
![1-(thiophene-2-sulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11331784.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11331802.png)
![1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane](/img/structure/B11331808.png)
